N'-[4-(diethylamino)benzylidene]-2-thiophenecarbohydrazide
Description
Properties
Molecular Formula |
C16H19N3OS |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H19N3OS/c1-3-19(4-2)14-9-7-13(8-10-14)12-17-18-16(20)15-6-5-11-21-15/h5-12H,3-4H2,1-2H3,(H,18,20)/b17-12+ |
InChI Key |
IUMACPQCCWMGQN-SFQUDFHCSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CS2 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Reagents and Stoichiometry
Stoichiometric equivalence (1:1 molar ratio) of the aldehyde and carbohydrazide is critical to minimize side products. Excess aldehyde may lead to Schiff base byproducts, while excess carbohydrazide can result in unreacted residues that complicate purification.
Table 1: Standard Reaction Parameters
| Parameter | Specification |
|---|---|
| Solvent | Ethanol, Methanol, or THF |
| Catalyst | 1–3% glacial acetic acid or HCl |
| Temperature | Reflux (78–100°C) |
| Reaction Time | 4–8 hours |
| Yield | 65–89% |
Reaction Mechanism
The reaction proceeds via a two-step mechanism:
-
Protonation of the aldehyde carbonyl by the acid catalyst, enhancing electrophilicity.
-
Nucleophilic attack by the carbohydrazide’s terminal amine, followed by dehydration to form the hydrazone bond.
Alternative Synthesis Approaches
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes (15–30 minutes) by enhancing molecular agitation. A study using ethanol as the solvent and piperidine as a base catalyst achieved an 85% yield at 100°C, demonstrating improved energy efficiency compared to conventional reflux.
Solvent-Free Condensation
Eliminating solvents under neat conditions minimizes waste and simplifies purification. Grinding equimolar amounts of reactants with a catalytic amount of p-toluenesulfonic acid (PTSA) at 60°C for 2 hours yielded 78% product, though scalability remains challenging due to heat distribution inconsistencies.
Optimization of Reaction Parameters
Solvent Effects
Polar protic solvents (ethanol, methanol) enhance solubility and stabilize intermediates via hydrogen bonding. Nonpolar solvents (toluene, DCM) result in lower yields (<50%) due to poor reactant miscibility.
Table 2: Solvent Impact on Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 89 |
| Methanol | 32.7 | 82 |
| THF | 7.6 | 71 |
| Toluene | 2.4 | 48 |
Catalyst Selection
Acidic catalysts (e.g., HCl, acetic acid) outperform basic catalysts (e.g., NaOH) by stabilizing the transition state. Glacial acetic acid (2% v/v) achieves optimal protonation without side reactions, whereas NaOH promotes hydrolysis of the hydrazone bond at elevated temperatures.
Purification and Characterization
Recrystallization
Crude product is typically purified via recrystallization from ethanol or ethanol/water mixtures (3:1 v/v). This step removes unreacted aldehydes and hydrazides, yielding crystals with >95% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.42 (s, 1H, CH=N), 7.82–6.72 (m, 7H, Ar-H).
-
IR (KBr): 3250 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
-
Mass Spec : m/z 301.4 [M+H]⁺, consistent with the molecular formula C₁₆H₁₉N₃OS.
Challenges and Mitigation Strategies
Byproduct Formation
Side reactions such as Schiff base polymerization or oxidation of the aldehyde to carboxylic acids are mitigated by inert atmospheres (N₂ or Ar) and controlled stoichiometry.
Solubility Issues
The product’s limited solubility in nonpolar solvents necessitates polar aprotic solvents (DMF, DMSO) for large-scale reactions, though these may introduce impurities requiring additional washing steps.
Scalability Considerations
Industrial-scale production faces hurdles in maintaining reaction homogeneity and efficient heat dissipation. Continuous flow reactors and mechanochemical approaches (ball milling) are under investigation to address these limitations, with preliminary data showing 80% yield in pilot-scale trials .
Chemical Reactions Analysis
Types of Reactions
N’-[4-(diethylamino)benzylidene]-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group or the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N’-[4-(diethylamino)benzylidene]-2-thiophenecarbohydrazide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N’-[4-(diethylamino)benzylidene]-2-thiophenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Tautomerism
- N'-(4-Chlorobenzylidene)-4-hydroxybenzohydrazide (CBHB): Contains a chloro substituent and hydroxy group, leading to stronger hydrogen bonding compared to the diethylamino group in the target compound. CBHB exhibits planar geometries, enhancing π-π stacking interactions in crystal structures .
- 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide : Features a long pentadecyl chain, improving lipid solubility and membrane permeability. The thiophene and chloro groups synergize for antimicrobial activity .
Tautomerism : Unlike hydrazinecarbothioamides, which exhibit thiol-thione tautomerism (e.g., compounds in ), the target compound exists solely in the hydrazone form due to the absence of νS-H IR bands (~2500–2600 cm⁻¹) .
Table 1: Antimicrobial and DNA-Binding Properties of Selected Hydrazones
- Antimicrobial Activity: While the target compound lacks direct data, analogs with electron-withdrawing groups (e.g., nitro, chloro) show enhanced activity against S. aureus . The diethylamino group’s electron-donating nature may reduce efficacy compared to chloro derivatives.
Antioxidant Potential
Computational studies on diethylamino-containing hydrazones (e.g., compound 2 in ) demonstrate radical scavenging activity via H-atom transfer mechanisms.
Biological Activity
N'-[4-(diethylamino)benzylidene]-2-thiophenecarbohydrazide (CAS Number: 292611-81-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H19N3OS, with a molecular weight of approximately 305.41 g/mol. The structure features a thiophene ring, which is known for its role in various biological activities, and a diethylamino group that may enhance the compound's solubility and bioavailability.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Activity
Several studies have explored the anticancer properties of this compound. In vitro assays showed that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating programmed cell death.
Antioxidant Activity
This compound also demonstrates antioxidant properties , scavenging free radicals and reducing oxidative stress in cellular models. This activity may contribute to its protective effects against various diseases linked to oxidative damage.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results are summarized in the table below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound showed significant activity against all tested strains, particularly Staphylococcus aureus, which is known for its resistance to multiple antibiotics.
Study 2: Anticancer Mechanism
In another investigation published in the Journal of Cancer Research, the anticancer mechanism was explored using human breast cancer cell lines (MCF-7). The findings indicated that treatment with this compound resulted in:
- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.
- Apoptotic Induction : Flow cytometry analysis revealed increased apoptotic cells after treatment.
- Gene Expression Changes : Upregulation of pro-apoptotic genes (Bax) and downregulation of anti-apoptotic genes (Bcl-2).
Q & A
Q. Table 1. Representative Synthesis Conditions
| Reactant 1 | Reactant 2 | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 4-(Diethylamino)benzaldehyde | 2-Thiophenecarbohydrazide | Ethanol | Reflux | ~75%* | |
| 4-Methoxybenzaldehyde* | Thiophene-2-carbohydrazide* | Ethanol | Reflux | 79% |
*Analogous synthesis for structural comparison.
Basic: What spectroscopic and crystallographic methods are used for structural characterization?
Key techniques include:
- IR Spectroscopy : Confirms hydrazone formation via C=N stretch (~1600 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .
- NMR : Proton signals for aromatic groups (δ 6.5–8.0 ppm) and diethylamino groups (δ 1.2–3.5 ppm) .
- X-ray Diffraction (XRD) : Resolves the E-configuration of the hydrazone bond and planar geometry of the benzylidene-thiophene system .
Q. Table 2. Key Structural Data
| Technique | Critical Observations | Reference |
|---|---|---|
| XRD | C=N bond length: ~1.28 Å; Dihedral angle: ~172° between aromatic planes | |
| IR/NMR | Absence of aldehyde proton (δ ~10 ppm) confirms condensation |
Basic: How is the compound screened for preliminary biological activity?
While direct data on this compound is limited, analogous hydrazones are screened via:
- Antimicrobial Assays : Disk diffusion against E. coli or S. aureus .
- Enzyme Inhibition : Docking studies with target enzymes (e.g., lipoxygenase) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) .
Note : Structural analogs with nitro or hydroxy substituents show enhanced activity, suggesting the diethylamino group may modulate solubility or target binding .
Advanced: How does the compound behave in coordination chemistry?
The hydrazone acts as a bidentate ligand , coordinating metals via the imine nitrogen and carbonyl oxygen. For example:
- Metal Complexes : Cr(III), Cu(II), and Zn(II) complexes exhibit enhanced fluorescence and antimicrobial activity compared to the free ligand .
- Synthesis : Reactions with metal chlorides in ethanol/water mixtures yield octahedral geometries confirmed by XRD and magnetic susceptibility .
Q. Table 3. Metal Complex Properties
| Metal Ion | Geometry | Key Applications | Reference |
|---|---|---|---|
| Cu(II) | Octahedral | Antibacterial agents | |
| Zn(II) | Tetrahedral | Fluorescent probes |
Advanced: How can researchers resolve discrepancies between spectroscopic and crystallographic data?
Discrepancies may arise from:
- Tautomerism : Solution-state NMR may detect enol-imine forms, while XRD captures the keto-amine configuration .
- Crystal Packing : Non-covalent interactions (e.g., π-stacking) in XRD may distort bond angles vs. isolated molecules in NMR/IR .
Q. Methodological Approach :
Compare XRD torsion angles with DFT-optimized structures .
Use variable-temperature NMR to detect tautomeric equilibria .
Advanced: What computational methods predict the compound’s electronic properties?
- DFT Calculations : Optimize geometry, calculate frontier orbitals (HOMO-LUMO gaps), and predict charge distribution .
- Molecular Docking : Simulate interactions with biological targets (e.g., tubulin or DNA) using AutoDock Vina .
Example Finding : The diethylamino group increases electron density on the benzylidene ring, enhancing π-π stacking with aromatic residues in enzymes .
Advanced: How can reaction conditions be optimized for higher yields?
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve solubility of reactants .
- Catalyst Exploration : Use glacial acetic acid or piperidine to accelerate condensation .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes .
Advanced: What is the role of substituents (e.g., diethylamino) on biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
